Oxacyclohexadec-12-en-2-one, (12E)-

Description

The exact mass of the compound Oxacyclohexadec-12-en-2-one, (12E)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Oxacyclohexadec-12-en-2-one, (12E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxacyclohexadec-12-en-2-one, (12E)- including the price, delivery time, and more detailed information at info@benchchem.com.

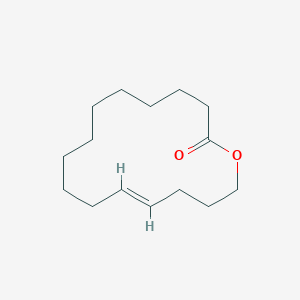

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(12E)-1-oxacyclohexadec-12-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h6,8H,1-5,7,9-14H2/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXGECMFJMLZNA-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC=CCCCOC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC/C=C/CCCOC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051313 | |

| Record name | Oxacyclohexadec-12-en-2-one, (12E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid | |

| Record name | Oxacyclohexadec-12-en-2-one, (12E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

111879-80-2 | |

| Record name | Habanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111879-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacyclohexadecen-2-one, (12E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111879802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacyclohexadec-12-en-2-one, (12E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxacyclohexadec-12-en-2-one, (12E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacyclohexadec-12-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXACYCLOHEXADECEN-2-ONE, (12E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP3WD261B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Habanolide: An In-depth Technical Guide to NMR-based Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Habanolide, a synthetic macrocyclic musk, is a cornerstone of the modern fragrance industry, prized for its elegant, warm, and persistent musky odor with subtle woody undertones. As a 15-membered lactone, its structural integrity and isomeric purity are paramount to its olfactory profile and performance in fine fragrances and consumer products. The precise elucidation of its chemical structure, particularly the differentiation between its (E) and (Z) diastereoisomers, relies heavily on advanced nuclear magnetic resonance (NMR) spectroscopy.

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural characterization of Habanolide using NMR. It is designed to serve as a valuable resource for researchers and professionals involved in the analysis, synthesis, and quality control of fragrance ingredients and other complex organic molecules. While a complete, publicly available, and fully assigned NMR dataset for the commercially dominant (E)-Habanolide isomer remains elusive after an extensive search of scientific literature and databases, this guide will detail the established NMR techniques and expected spectral characteristics for its structural verification.

Physicochemical Properties of Habanolide

A foundational understanding of Habanolide's physical and chemical properties is essential before delving into its spectroscopic analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₂ | [1][2] |

| Molecular Weight | 238.37 g/mol | [1][2] |

| CAS Number (E-isomer) | 111879-80-2 | [1][2] |

| CAS Number (Z-isomer) | 111879-79-9 | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 307°C | [1] |

| Flash Point | >100°C | [1] |

The Crucial Role of NMR in Habanolide Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of Habanolide's molecular structure. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the connectivity and stereochemistry of the molecule.

Key NMR Experiments:

-

¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. Key parameters are the chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J).

-

¹³C NMR (Carbon-13 NMR): Reveals the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the lactone and the olefinic carbons of the double bond.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the carbon-hydrogen framework.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon resonances based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry, such as the E/Z configuration of the double bond.

Predicted NMR Data and Structural Assignment Approach

While a complete, assigned experimental dataset for (E)-Habanolide is not publicly available, we can predict the expected regions for the key proton and carbon signals based on the known structure and general NMR principles. The numbering scheme used for the purpose of this guide is as follows:

(Image of Habanolide structure with atoms numbered would be placed here if image generation were possible.)

Table of Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (E)-Habanolide:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 (C=O) | - | ~174 | Carbonyl carbon, typically downfield. |

| C2 | ~2.3 (t) | ~35 | Methylene alpha to carbonyl. |

| C3 - C10 | ~1.2 - 1.7 (m) | ~25 - 30 | Aliphatic methylene groups in the macrocycle. |

| C11 | ~2.0 (m) | ~32 | Methylene alpha to the double bond. |

| C12 | ~5.4 (m) | ~130 | Olefinic proton. |

| C13 | ~5.4 (m) | ~130 | Olefinic proton. |

| C14 | ~2.0 (m) | ~32 | Methylene alpha to the double bond. |

| C15 | ~4.1 (t) | ~63 | Methylene alpha to the lactone oxygen. |

Note: This is a generalized prediction. Actual chemical shifts and multiplicities will depend on the specific solvent and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structure elucidation of Habanolide.

1. Sample Preparation:

-

Sample: (E)-Habanolide (approximately 5-10 mg).

-

Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL) is a common choice for non-polar molecules like Habanolide.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

-

Procedure: Dissolve the Habanolide sample in the deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.

2. 1D NMR Spectroscopy (¹H and ¹³C):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

General Parameters: 2D experiments require longer acquisition times than 1D experiments. The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension.

-

COSY (¹H-¹H Correlation Spectroscopy):

-

Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).

-

Spectral Width: Same as the ¹H spectrum in both dimensions.

-

Data Points: Typically 2048 in the direct dimension (t₂) and 256-512 in the indirect dimension (t₁).

-

Number of Scans: 2-8 per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Sequence: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

-

Spectral Width: ¹H dimension same as the ¹H spectrum; ¹³C dimension optimized to cover the expected chemical shift range (e.g., 0-140 ppm).

-

Data Points: Typically 2048 in t₂ and 256 in t₁.

-

Number of Scans: 4-16 per increment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Sequence: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

-

Spectral Width: ¹H dimension same as the ¹H spectrum; ¹³C dimension covering the full range (e.g., 0-180 ppm).

-

Data Points: Typically 2048 in t₂ and 256-512 in t₁.

-

Number of Scans: 8-32 per increment.

-

Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz to observe 2- and 3-bond correlations.

-

Visualizing the NMR Structure Elucidation Workflow

The logical progression of experiments and data analysis for determining the structure of Habanolide can be visualized as a workflow.

Caption: Workflow for Habanolide structure elucidation using NMR.

Logical Pathway for Spectral Interpretation

The process of piecing together the Habanolide structure from its NMR spectra follows a logical sequence.

Caption: Logical pathway for interpreting Habanolide's NMR spectra.

Conclusion

The structural elucidation of Habanolide via NMR spectroscopy is a systematic process that relies on the integration of data from a suite of 1D and 2D experiments. While a fully assigned public NMR dataset for the commercially important (E)-isomer is not currently available, the methodologies and interpretation strategies outlined in this guide provide a robust framework for its characterization. For professionals in the fragrance and chemical industries, a thorough understanding of these NMR techniques is indispensable for ensuring the quality, purity, and desired olfactory properties of Habanolide and other valuable macrocyclic compounds. Further research and the publication of a complete, assigned NMR dataset would be a significant contribution to the field.

References

In-Depth Technical Guide: Physicochemical Characteristics of Oxacyclohexadec-12-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacyclohexadec-12-en-2-one, a macrocyclic lactone, is a significant synthetic musk used extensively in the fragrance industry.[1][2] It is valued for its persistent and elegant musk scent. This compound, often referred to by its commercial names such as Habanolide® or Globalide®, exists as a mixture of isomers, primarily the (E) and (Z) isomers of oxacyclohexadec-12-en-2-one and oxacyclohexadec-13-en-2-one.[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and its interaction with olfactory receptors.

Physicochemical Properties

The physicochemical properties of Oxacyclohexadec-12-en-2-one are summarized below. The data often pertains to the isomeric mixture unless otherwise specified.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | Oxacyclohexadec-12-en-2-one | [1] |

| Synonyms | Habanolide®, Globalide®, (12E)-oxacyclohexadec-12-en-2-one, 15-pentadec-11-enolide, 15-pentadec-12-enolide, Musk Habanolide | [3] |

| CAS Number | 34902-57-3 (mixture of isomers), 111879-80-2 ((12E)-isomer), 111879-79-9 ((12Z)-isomer) | [3][4][5] |

| Molecular Formula | C₁₅H₂₆O₂ | [3] |

| Molecular Weight | 238.37 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Musky, powdery, with metallic and waxy undertones | [2] |

Physical and Chemical Characteristics

| Property | Value | Reference |

| Boiling Point | 333 °C @ 1013.3 hPa | |

| Melting Point | < -20.15 °C | |

| Flash Point | 156.5 °C @ 1013 hPa | |

| Vapor Pressure | 0.039 Pa @ 20 °C; 0.076 Pa @ 25 °C | |

| Density | 963.55 kg/m ³ @ 20.5 °C | |

| Solubility in Water | 0.954 mg/L @ 21 °C, pH 7.8 | |

| log P (Octanol/Water Partition Coefficient) | 5.45 @ 25 °C | [7][8] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Oxacyclohexadec-12-en-2-one are presented below. These represent general procedures and may require optimization for specific laboratory conditions.

Synthesis

Two common synthetic routes for macrocyclic lactones like Oxacyclohexadec-12-en-2-one are Ring-Closing Metathesis (RCM) and the Baeyer-Villiger oxidation.

RCM is a powerful method for the formation of large rings and is a key industrial method for the synthesis of unsaturated macrocycles.[1]

Methodology:

-

Substrate Preparation: Synthesize a linear diene precursor containing an ester functionality. The positions of the terminal double bonds are chosen to yield the desired 16-membered ring upon cyclization.

-

Degassing: Dissolve the diene precursor in a dry, degassed solvent such as toluene or dichloromethane. The solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 minutes.

-

Catalyst Addition: Add a suitable Grubbs' or Schrock's catalyst (e.g., Grubbs' second-generation catalyst) to the reaction mixture under an inert atmosphere. The catalyst loading is typically in the range of 1-5 mol%.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for toluene) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Quenching: Upon completion, quench the reaction by adding a reagent that deactivates the catalyst, such as ethyl vinyl ether.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired macrocyclic lactone.

This reaction converts a cyclic ketone into a lactone (a cyclic ester) and is a classic method for the synthesis of macrocyclic lactones.[3][9]

Methodology:

-

Substrate Preparation: Start with a corresponding 15-membered cyclic ketone.

-

Reaction Setup: Dissolve the cyclic ketone in a suitable solvent, such as dichloromethane or chloroform.

-

Oxidant Addition: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a portion-wise manner to the solution, while maintaining the temperature, typically at 0°C to room temperature. The reaction is often carried out in the presence of a buffer, such as sodium bicarbonate, to neutralize the acidic byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent, such as a solution of sodium sulfite or sodium thiosulfate, to destroy any excess peroxy acid. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude lactone is then purified by column chromatography or distillation.

Purification

The primary methods for purifying Oxacyclohexadec-12-en-2-one are column chromatography and vacuum distillation.

Methodology:

-

Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.[10][11]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[10]

-

Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.

-

Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Oxacyclohexadec-12-en-2-one.

Methodology:

-

Apparatus Setup: Set up a distillation apparatus for vacuum distillation.

-

Distillation: Heat the crude product under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.

-

Fraction Collection: Collect the fraction that distills at the boiling point of Oxacyclohexadec-12-en-2-one under the applied vacuum.

Analysis

A combination of chromatographic and spectroscopic techniques is used for the analysis and characterization of Oxacyclohexadec-12-en-2-one.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Typical Parameters (may require optimization):

-

GC System: Agilent 7890B or similar.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

MS System: Agilent 5977A or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

NMR spectroscopy provides detailed information about the structure of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

¹H NMR: Signals for olefinic protons are expected in the range of δ 5.2-5.6 ppm. Protons alpha to the carbonyl group and the ester oxygen will also show characteristic shifts.

-

¹³C NMR: The carbonyl carbon is expected to resonate around δ 170-175 ppm. Olefinic carbons will appear in the range of δ 120-140 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

-

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

A band around 1650 cm⁻¹ for the C=C stretching of the double bond.

-

C-H stretching bands around 2850-2950 cm⁻¹.

Biological Activity and Signaling Pathway

Oxacyclohexadec-12-en-2-one, as a macrocyclic musk, exerts its olfactory effect through interaction with specific olfactory receptors in the nasal epithelium. The human olfactory receptor OR5AN1 has been identified as a key receptor for macrocyclic musks.[12][13][14]

The binding of a musk odorant to OR5AN1, a G-protein coupled receptor, initiates a signaling cascade.[15][16] This involves the activation of an olfactory-specific G-protein (Gα-olf), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the musk scent.[16]

Visualizations

Signaling Pathway

References

- 1. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 2. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 4. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fraterworks.com [fraterworks.com]

- 7. HABANOLIDE® [firmenich.com]

- 8. HABANOLIDE® [studio.dsm-firmenich.com]

- 9. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]

- 15. researchgate.net [researchgate.net]

- 16. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data Technical Guide: CAS 111879-80-2

COMPOUND: (12E)-Oxacyclohexadec-12-en-2-one SYNONYMS: Habanolide, (12E)-1-Oxacyclohexadec-12-en-2-one CAS NUMBER: 111879-80-2 MOLECULAR FORMULA: C₁₅H₂₆O₂ MOLECULAR WEIGHT: 238.37 g/mol

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (12E)-Oxacyclohexadec-12-en-2-one. These values are based on the analysis of its functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.3 - 5.5 | m | 2H | Olefinic protons (-CH=CH-) |

| ~4.1 - 4.3 | t | 2H | Methylene protons adjacent to ester oxygen (-O-CH₂-) |

| ~2.2 - 2.4 | t | 2H | Methylene protons adjacent to carbonyl group (-CH₂-C=O) |

| ~1.9 - 2.1 | m | 4H | Allylic methylene protons (-CH₂-CH=CH-CH₂-) |

| ~1.2 - 1.7 | m | 16H | Remaining methylene protons in the macrocycle |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 - 175 | Carbonyl carbon (C=O) |

| ~128 - 132 | Olefinic carbons (-CH=CH-) |

| ~63 - 65 | Methylene carbon adjacent to ester oxygen (-O-CH₂-) |

| ~34 - 36 | Methylene carbon adjacent to carbonyl group (-CH₂-C=O) |

| ~20 - 33 | Remaining methylene carbons in the macrocycle |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 - 2940 | Strong | C-H stretch (alkane) |

| ~2850 - 2870 | Strong | C-H stretch (alkane) |

| ~1730 - 1745 | Strong | C=O stretch (ester) |

| ~1640 - 1660 | Medium | C=C stretch (alkene) |

| ~1150 - 1250 | Strong | C-O stretch (ester) |

| ~960 - 980 | Medium | C-H bend (trans-alkene out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 238 | Molecular Ion [M]⁺ |

| 220 | [M - H₂O]⁺ |

| 209 | [M - C₂H₅]⁺ |

| 195 | [M - C₃H₇]⁺ |

| various | Fragmentation pattern corresponding to the loss of alkyl fragments |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a lipophilic, liquid compound such as (12E)-Oxacyclohexadec-12-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

-

Sample of (12E)-Oxacyclohexadec-12-en-2-one

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Ensure the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample of (12E)-Oxacyclohexadec-12-en-2-one.

-

Solvent for cleaning (e.g., isopropanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbance from the ATR crystal itself.

-

-

Sample Spectrum:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Correlate the peak positions (in cm⁻¹) with known functional group absorptions.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

GC column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column).

-

Helium carrier gas.

-

Sample of (12E)-Oxacyclohexadec-12-en-2-one.

-

Solvent for dilution (e.g., dichloromethane or ethyl acetate).

-

Autosampler vials.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent like dichloromethane.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 250-280°C and hold for several minutes.

-

Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

-

Set the MS parameters: electron ionization (EI) at 70 eV, and scan a mass range of m/z 40-400.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluent will be introduced into the MS.

-

The MS will acquire spectra continuously throughout the GC run.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to (12E)-Oxacyclohexadec-12-en-2-one.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. This can be compared to spectral libraries (e.g., NIST) for confirmation.

-

Signaling Pathways

As (12E)-Oxacyclohexadec-12-en-2-one is a synthetic fragrance compound, there is no established signaling pathway associated with its primary function. Its biological interactions are primarily related to olfaction, where it binds to olfactory receptors in the nasal epithelium, triggering a signal cascade that results in the perception of its characteristic musk scent.

Conclusion

This technical guide provides a summary of the expected spectroscopic characteristics of CAS 111879-80-2, (12E)-Oxacyclohexadec-12-en-2-one, along with generalized experimental protocols for acquiring such data. While experimentally-derived spectra are not publicly available, the information presented herein serves as a valuable resource for the identification and characterization of this compound. The provided workflows and predicted data can guide researchers in their analytical studies of this and similar macrocyclic musks.

Oxacyclohexadec-12-en-2-one, (12E)-: An In-Depth Technical Review of Its Potential for Endocrine Disruption

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacyclohexadec-12-en-2-one, (12E)-, a macrocyclic musk fragrance ingredient also known as Habanolide®, is a subject of scientific interest regarding its potential to interact with the endocrine system. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the available data and the methodologies used to assess endocrine disruption. Despite its classification as a "potential endocrine disrupting compound" in select databases, a thorough review of publicly available scientific literature reveals a significant lack of specific experimental data on its endocrine activity. This paper will detail the established in vitro assays for assessing endocrine disruption and highlight the data gap that currently exists for this specific molecule.

Introduction

Oxacyclohexadec-12-en-2-one, (12E)- (CAS No. 111879-80-2) is a synthetic macrocyclic musk widely used in the fragrance industry to impart a warm, musky scent to a variety of consumer products. As with many chemicals in widespread use, its potential to interact with biological systems, including the endocrine system, is a key area of toxicological assessment. Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. Concerns over the potential health effects of EDCs have led to the development of robust screening and testing programs globally.

This document serves as a technical guide for researchers and professionals in drug development and chemical safety assessment, providing a detailed examination of the potential for endocrine disruption by Oxacyclohexadec-12-en-2-one, (12E)-.

Current Regulatory and Database Status

Oxacyclohexadec-12-en-2-one, (12E)- is listed in the PubChem database as a "potential endocrine disrupting compound".[1] This classification is based on its inclusion in the NORMAN Suspect List Exchange (S109 | PARCEDC), a list of substances suspected of being EDCs. However, it is crucial to note that this is a preliminary classification and does not indicate definitive evidence of endocrine-disrupting properties. Further investigation through standardized assays is required for a conclusive assessment. A safety assessment by the Research Institute for Fragrance Materials (RIFM) has been published for oxacyclohexadecen-2-one, which includes the (12E)- isomer. This assessment concluded that the material is not genotoxic and established a No Observed Adverse Effect Level (NOAEL) for reproductive toxicity at 1000 mg/kg/day.[2] However, this assessment does not specifically detail the results of targeted in vitro endocrine disruption assays.

Assessment of Endocrine Disruption Potential: Key In Vitro Assays

A battery of validated in vitro assays is used to screen for potential endocrine-disrupting activity. These assays investigate interactions with key components of the endocrine system at the molecular and cellular levels. The primary mechanisms of endocrine disruption that are typically assessed include:

-

Estrogen Receptor (ER) Binding and Transcriptional Activation: These assays determine if a chemical can bind to estrogen receptors (ERα and ERβ) and either mimic (agonist) or block (antagonist) the effects of endogenous estrogens.

-

Androgen Receptor (AR) Binding and Transcriptional Activation: Similar to ER assays, these tests evaluate the ability of a substance to interact with the androgen receptor and induce or inhibit androgenic effects.

-

Thyroid Hormone (TH) System Disruption: This includes assays that assess binding to thyroid hormone receptors (TRα and TRβ) and interference with thyroid hormone synthesis and metabolism.

-

Steroidogenesis: The H295R steroidogenesis assay is a key in vitro model that assesses the potential of a chemical to interfere with the production of steroid hormones, including estrogens and androgens.

Data Availability for Oxacyclohexadec-12-en-2-one, (12E)-

Despite a comprehensive search of scientific literature and toxicological databases, including the U.S. Environmental Protection Agency's (EPA) ToxCast program and the European Chemicals Agency (ECHA) database, no specific quantitative data from in vitro endocrine disruption assays for Oxacyclohexadec-12-en-2-one, (12E)- were found.

While studies on other classes of synthetic musks, such as nitro-musks and polycyclic musks, have shown evidence of endocrine-disrupting activities, these findings cannot be directly extrapolated to macrocyclic musks like Habanolide® due to significant structural differences. One study noted that the naturally occurring macrocyclic musk, muscone, exhibited weak estrogenic activity in vitro, suggesting that this class of compounds warrants further investigation.

Experimental Protocols for Key In Vitro Assays

While no specific data for Oxacyclohexadec-12-en-2-one, (12E)- is available, this section provides an overview of the standardized experimental protocols for the key in vitro assays that would be employed to assess its endocrine-disrupting potential. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Estrogen Receptor Transcriptional Activation Assay (OECD TG 455)

This assay utilizes a cell line (e.g., HeLa-9903) that contains a stably transfected human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) linked to estrogen-responsive elements.

Methodology:

-

Cell Culture: Cells are cultured in a medium free of estrogenic activity.

-

Exposure: Cells are exposed to a range of concentrations of the test substance, along with positive (17β-estradiol) and negative (solvent) controls.

-

Incubation: Cells are incubated for a specified period to allow for receptor binding and reporter gene expression.

-

Lysis and Luciferase Assay: Cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the activation of the estrogen receptor. EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists are calculated.

Androgen Receptor Transcriptional Activation Assay (e.g., AR-CALUX)

This assay is analogous to the estrogen receptor assay but uses a cell line (e.g., U2-OS) expressing the human androgen receptor and an androgen-responsive reporter gene.

Methodology:

-

Cell Culture: Cells are maintained in an androgen-free medium.

-

Exposure: Cells are treated with various concentrations of the test substance, a positive control (e.g., dihydrotestosterone), and a negative control.

-

Incubation: The cells are incubated to allow for potential androgenic or anti-androgenic effects.

-

Reporter Gene Assay: The activity of the reporter gene is quantified.

-

Data Analysis: Results are analyzed to determine the agonistic or antagonistic potential of the test substance.

H295R Steroidogenesis Assay (OECD TG 456)

This assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis.

Methodology:

-

Cell Culture and Plating: H295R cells are cultured and plated in multi-well plates.

-

Exposure: Cells are exposed to a range of concentrations of the test substance for 48 hours. Positive controls (e.g., forskolin to induce steroidogenesis, prochloraz to inhibit it) and a solvent control are included.

-

Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of key steroid hormones (e.g., testosterone and estradiol) are measured using methods like ELISA or LC-MS/MS.

-

Cell Viability Assay: The viability of the cells is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Hormone concentrations are compared to the solvent control to determine if the test substance inhibits or induces steroidogenesis.

Thyroid Hormone Receptor Transcriptional Activation Assay

This assay utilizes cell lines transfected with a thyroid hormone receptor and a corresponding reporter gene construct to screen for thyroid hormone agonists and antagonists.

Methodology:

-

Cell Culture: Cells are grown in a medium devoid of thyroid hormones.

-

Exposure: Cells are exposed to the test substance in the presence (for antagonist testing) or absence (for agonist testing) of a known thyroid hormone like triiodothyronine (T3).

-

Incubation and Lysis: Following incubation, cells are lysed.

-

Reporter Gene Assay: The activity of the reporter gene is measured.

-

Data Analysis: The results indicate whether the substance can act as a thyroid hormone receptor agonist or antagonist.

Visualizations of Key Signaling Pathways and Workflows

Due to the absence of specific experimental data for Oxacyclohexadec-12-en-2-one, (12E)-, the following diagrams illustrate the general principles of the key signaling pathways and experimental workflows discussed.

Conclusion and Future Directions

While Oxacyclohexadec-12-en-2-one, (12E)- is flagged as a potential endocrine disruptor, there is a clear and significant lack of publicly available experimental data to substantiate this claim. The established in vitro assays for assessing endocrine disruption provide a clear path forward for generating the necessary data to perform a comprehensive risk assessment.

References

In Silico Modeling of Habanolide and its Receptor Binding Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Habanolide, a synthetic macrocyclic musk, is a widely utilized fragrance ingredient prized for its elegant, warm, and persistent musk odor.[1][2] Understanding the molecular interactions between Habanolide and its corresponding human olfactory receptor is crucial for the rational design of novel fragrance molecules with tailored scent profiles and improved performance. This technical guide provides an in-depth overview of the in silico modeling of Habanolide's interaction with its putative receptor, the human olfactory receptor OR5AN1. It details the computational methodologies, relevant experimental validation techniques, and the underlying signaling pathways.

Habanolide and its Putative Olfactory Receptor: OR5AN1

While direct binding data for Habanolide is limited, substantial evidence points to the human olfactory receptor OR5AN1 as a key receptor for macrocyclic musks.[3][4][5][6][7] Studies have shown that OR5AN1 is activated by a range of musk compounds, including macrocyclic ketones structurally similar to Habanolide.[3][4] Furthermore, genetic variations in OR5AN1 have been shown to correlate with human perception of musk odors.[5][8] Therefore, OR5AN1 serves as the primary target for the in silico modeling studies described herein.

In Silico Modeling of the Habanolide-OR5AN1 Interaction

Due to the challenges in crystallizing olfactory receptors, in silico methods are indispensable for studying ligand-receptor interactions.[9] The following workflow outlines a typical computational approach to model the binding of Habanolide to OR5AN1.

Logical Workflow for In Silico Modeling

Caption: A typical workflow for the in silico modeling of ligand-receptor interactions.

Methodologies

1. Homology Modeling of OR5AN1: Since no experimental structure of OR5AN1 is available, a 3D model can be built using homology modeling.[3][9][10] This involves using the crystal structure of a related G-protein coupled receptor (GPCR) as a template. The sequence of human OR5AN1 is aligned with the template sequence, and a 3D model is generated. The model's quality is then assessed using various validation tools. A published homology model of OR5AN1 utilized the M2 muscarinic acetylcholine receptor as a template.[10]

2. Ligand Preparation: A 3D structure of Habanolide is generated and optimized to find its lowest energy conformation. This is a critical step to ensure that the ligand's geometry is appropriate for docking.

3. Molecular Docking: Molecular docking predicts the preferred orientation of Habanolide when bound to OR5AN1 to form a stable complex.[11][12][13] The docking algorithm samples various conformations of the ligand within the predicted binding site of the receptor and scores them based on binding affinity. Studies on OR5AN1 suggest that the binding site for musk compounds involves key amino acid residues such as Tyr260, Phe105, Phe194, and Phe207, which stabilize the ligand through hydrogen bonding and hydrophobic interactions.[3]

4. Molecular Dynamics (MD) Simulations: MD simulations are performed to assess the stability of the Habanolide-OR5AN1 complex over time in a simulated physiological environment.[3] These simulations provide insights into the dynamic behavior of the complex and can refine the binding pose obtained from docking.

Quantitative Data on Musk-OR5AN1 Interactions

| Compound | Class | EC50 (µM) | Reference |

| (R)-Muscone | Macrocyclic Ketone | 14.2 | [3] |

| (Z)-Dehydro-muscone | Macrocyclic Ketone | 3.8 | [3] |

| C8 CF2 Muscone | Fluorinated Macrocyclic Ketone | - | [3] |

| Musk Ketone | Nitro Musk | - (nanomolar range) | [3] |

Note: A lower EC50 value indicates a higher potency of the compound in activating the receptor. The data for C8 CF2 Muscone indicated a strong response but a specific EC50 value was not provided in the source. Musk Ketone was reported to have a response in the nanomolar range.[3]

Experimental Validation Protocols

In silico predictions of Habanolide-OR5AN1 binding must be validated through experimental assays. The following are standard protocols used to functionally characterize olfactory receptors.

Heterologous Expression of OR5AN1

To study the function of OR5AN1 in a controlled environment, its gene is expressed in a host cell line that does not endogenously express olfactory receptors, such as HEK293 cells.[6][14]

-

Protocol:

-

The coding sequence of human OR5AN1 is cloned into a mammalian expression vector.

-

The expression vector is transfected into HEK293 cells.

-

Cells are cultured to allow for the expression and trafficking of the OR5AN1 protein to the cell membrane.

-

Luciferase Reporter Assay

This is a high-throughput method to measure receptor activation.[14][15][16][17][18]

-

Protocol:

-

HEK293 cells are co-transfected with the OR5AN1 expression vector and a reporter vector containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE).

-

Following incubation, cells are stimulated with varying concentrations of Habanolide.

-

Activation of OR5AN1 leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase.

-

A substrate for luciferase (luciferin) is added, and the resulting luminescence is measured, which is proportional to the level of receptor activation.

-

Calcium Imaging Assay

This method measures the increase in intracellular calcium concentration upon receptor activation.[19][20][21][22][23]

-

Protocol:

-

HEK293 cells expressing OR5AN1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cells are then exposed to Habanolide.

-

Binding of Habanolide to OR5AN1 initiates a signaling cascade that leads to the release of calcium from intracellular stores.

-

The change in fluorescence intensity of the dye, which correlates with the intracellular calcium concentration, is monitored using a fluorescence microscope.

-

OR5AN1 Signaling Pathway

Olfactory receptors are G-protein coupled receptors (GPCRs). Upon activation by an odorant like Habanolide, OR5AN1 initiates a downstream signaling cascade.

GPCR Signaling Pathway for Olfactory Receptors

References

- 1. HABANOLIDE® [firmenich.com]

- 2. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]

- 3. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. Ligand Specificity and Evolution of Mammalian Musk Odor Receptors: Effect of Single Receptor Deletion on Odor Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OR5AN1 olfactory receptor family 5 subfamily AN member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling of Olfactory Receptors | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Computational Approaches for Decoding Select Odorant-Olfactory Receptor Interactions Using Mini-Virtual Screening | PLOS One [journals.plos.org]

- 13. Modeling of mammalian olfactory receptors and docking of odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. med.emory.edu [med.emory.edu]

- 16. researchgate.net [researchgate.net]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Imaging Odor-Induced Calcium Transients in Single Olfactory Cilia: Specificity of Activation and Role in Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acid-Catalyzed Macrocyclic Lactone Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of macrocyclic lactones via acid-catalyzed lactonization. This powerful cyclization strategy is a cornerstone in the synthesis of a wide array of natural products and pharmaceutically active compounds. This document covers key named reactions, including the Shiina, Yamaguchi, and Corey-Nicolaou macrolactonizations, as well as broader applications of Lewis and Brønsted acid catalysis.

Introduction to Acid-Catalyzed Macrolactonization

Macrocyclic lactones are a class of compounds characterized by a large ring containing an ester functional group. They exhibit a diverse range of biological activities and are prominent scaffolds in many natural products and synthetic drugs. Acid-catalyzed lactonization of a seco-acid (a hydroxycarboxylic acid) is a fundamental and widely employed strategy for the construction of these macrocycles. The reaction involves the intramolecular esterification of the terminal carboxylic acid and hydroxyl groups, facilitated by an acid catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing competing intermolecular oligomerization.

This document will delve into the mechanisms, applications, and detailed protocols of the most significant acid-catalyzed macrolactonization reactions.

Key Acid-Catalyzed Macrolactonization Methods

Several highly effective methods for acid-catalyzed macrolactonization have been developed, each with its own set of reagents and optimal conditions. The selection of a particular method often depends on the specific substrate, its functional group tolerance, and the desired ring size.

Shiina Macrolactonization

Developed by Isamu Shiina, this method utilizes an aromatic carboxylic acid anhydride as a dehydrating condensation agent, promoted by either a Lewis acid or a nucleophilic catalyst.[1][2] The slow addition of the seco-acid to the reaction mixture is a key feature of this protocol, which helps to maintain a low concentration of the substrate and favor intramolecular cyclization.[1][2]

-

Acidic Conditions: Typically employs 4-trifluoromethylbenzoic anhydride (TFBA) as the dehydrating agent in the presence of a Lewis acid catalyst.[1][2]

-

Basic/Nucleophilic Conditions: Often utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or its N-oxide (DMAPO).

Mechanism of Acidic Shiina Macrolactonization:

The Lewis acid activates the aromatic carboxylic acid anhydride, which then reacts with the carboxylic acid of the seco-acid to form a mixed anhydride. Subsequent intramolecular attack by the hydroxyl group on the activated carbonyl leads to the formation of the macrolactone.[1]

Caption: Mechanism of Acidic Shiina Macrolactonization.

Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a powerful and widely used method that involves the formation of a mixed anhydride from the seco-acid and 2,4,6-trichlorobenzoyl chloride (TCBC), followed by intramolecular cyclization promoted by a nucleophilic catalyst, typically DMAP.[3][4] This method is known for its high yields and compatibility with a broad range of substrates.[3]

Mechanism of Yamaguchi Macrolactonization:

The seco-acid reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form a sterically hindered mixed anhydride. The subsequent addition of DMAP facilitates the intramolecular nucleophilic attack of the hydroxyl group to yield the macrolactone.[5]

Caption: Mechanism of Yamaguchi Macrolactonization.

Corey-Nicolaou Macrolactonization

The Corey-Nicolaou macrolactonization utilizes a "double activation" strategy where both the carboxylic acid and the hydroxyl group of the seco-acid are activated.[6][7] This is achieved by converting the carboxylic acid to a 2-pyridinethiol ester using 2,2'-dipyridyldisulfide and triphenylphosphine.[6][7] The subsequent intramolecular cyclization is often promoted by heat or the addition of silver salts.[6]

Mechanism of Corey-Nicolaou Macrolactonization:

The seco-acid reacts with 2,2'-dipyridyldisulfide and triphenylphosphine to form a 2-pyridinethiol ester. A subsequent proton transfer from the hydroxyl group to the pyridine nitrogen activates the alkoxide for intramolecular attack on the thioester carbonyl, leading to the macrolactone.[7]

Caption: Mechanism of Corey-Nicolaou Macrolactonization.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various substrates using the Shiina, Yamaguchi, and Corey-Nicolaou macrolactonization methods, as well as other Lewis and Brønsted acid-catalyzed examples.

Table 1: Shiina Macrolactonization Examples

| Substrate (Seco-Acid) | Dehydrating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Seco-acid of Amphidinolide X | MNBA | DMAP | CH2Cl2 | RT | - | 42 | [8] |

| Seco-acid of Amphidinolide K | MNBA | DMAP | CH2Cl2 | RT | - | 71 | [8] |

| 15-Hydroxypentadecanoic acid | TFBA | TiCl(OTf)3 | Toluene | RT | 13.5 | 93 | [9] |

| 12-Hydroxydodecanoic acid | MNBA | DMAP | CH2Cl2 | RT | 12 | 88 | [10] |

| Seco-acid of Octalactin B | MNBA | DMAP (cat.) | Toluene | RT | 0.5 | 91 | [11] |

Table 2: Yamaguchi Macrolactonization Examples

| Substrate (Seco-Acid) | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Seco-acid of (-)-Curvularin | Et3N | DMAP | Toluene | RT | 12 | 74 | [3] |

| Seco-acid of Neocosmosin B | Et3N | DMAP | THF/Toluene | RT | 12 | 64 | [3] |

| Seco-acid of (-)-Enigmazole B | Et3N | DMAP | Toluene | RT | 24 | 93 | [3] |

| Seco-acid of Strasseriolide A | Et3N | DMAP | Toluene | Reflux | 12 | 30 | [3] |

| Seco-acid of Vermiculine | DIPEA | DMAP | DCM | RT | 12 | 80 | [12] |

Table 3: Corey-Nicolaou Macrolactonization Examples

| Substrate (Seco-Acid) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ω-Hydroxyundecanoic acid | - | Xylene | Reflux | 20 | 58 |[6] | | ω-Hydroxypentadecanoic acid | - | Xylene | Reflux | 20 | 80 |[6] | | Seco-acid of Zearalenone | - | Toluene | Reflux | 24 | 75 |[6] | | Seco-acid of Macrosphelide A | AgOTf | Toluene | RT | - | 40 |[13] | | Seco-acid of LI-F04a | - | Toluene | Reflux | 24 | 25 |[7] |

Table 4: Other Lewis and Brønsted Acid-Catalyzed Macrolactonization Examples

| Substrate (Seco-Acid) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 15-Hydroxypentadecanoic acid | Hf(OTf)4 | Toluene | 100 | 24 | 87 |[2] | | 16-Hydroxyhexadecanoic acid | Sc(OTf)3 | Toluene | 80 | 24 | 85 |[13] | | 12-Hydroxydodecanoic acid | BF3·OEt2 | CH2Cl2 | RT | - | 72 |[14] | | 11-Hydroxyundecanoic acid | Camphorsulfonic acid | Toluene | 80 | 12 | 78 |[15] | | Dihydroxyacetone to Lactic Acid | H2SO4 | Water | 120 | 1.5 | ~70 |[16] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for an acid-catalyzed macrolactonization experiment.

Caption: General Experimental Workflow for Macrolactonization.

Protocol 1: Shiina Macrolactonization (Acidic Conditions)

Synthesis of a 16-membered macrolactone from 15-hydroxypentadecanoic acid.

Materials:

-

15-Hydroxypentadecanoic acid

-

4-Trifluoromethylbenzoic anhydride (TFBA)

-

Titanium(IV) chloride tris(trifluoromethanesulfonate) (TiCl(OTf)3)

-

Toluene, anhydrous

-

Syringe pump

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of 15-hydroxypentadecanoic acid (1.0 eq) in anhydrous toluene is prepared.

-

To a separate flask under an inert atmosphere, a solution of 4-trifluoromethylbenzoic anhydride (1.1 eq) and TiCl(OTf)3 (0.1 eq) in anhydrous toluene is prepared.

-

The solution of the seco-acid is added dropwise to the catalyst solution over a period of 10-12 hours using a syringe pump at room temperature.

-

The reaction mixture is stirred for an additional 1-2 hours after the addition is complete.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired macrolactone.

Protocol 2: Yamaguchi Macrolactonization

Synthesis of a macrocyclic lactone from a complex seco-acid in natural product synthesis.

Materials:

-

Seco-acid

-

2,4,6-Trichlorobenzoyl chloride (TCBC)

-

Triethylamine (Et3N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the seco-acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

In a separate flask, prepare a solution of DMAP (3.0 eq) in a large volume of anhydrous toluene.

-

The mixed anhydride solution is added dropwise via a syringe pump to the refluxing DMAP solution over a period of 6-8 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove triethylammonium chloride.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

Protocol 3: Corey-Nicolaou Macrolactonization

Synthesis of a macrocyclic lactone using the double activation method.

Materials:

-

Seco-acid

-

2,2'-Dipyridyldisulfide

-

Triphenylphosphine (PPh3)

-

Xylene or Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the seco-acid (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous xylene under an inert atmosphere, add 2,2'-dipyridyldisulfide (1.2 eq).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The residue is purified by silica gel column chromatography to separate the macrolactone from triphenylphosphine oxide and pyridine-2-thione.

Concluding Remarks

Acid-catalyzed macrolactonization is a versatile and indispensable tool in modern organic synthesis. The Shiina, Yamaguchi, and Corey-Nicolaou methods, along with other Lewis and Brønsted acid-catalyzed protocols, provide a range of options for the efficient synthesis of complex macrocyclic lactones. The choice of method should be guided by the specific characteristics of the seco-acid substrate and the desired reaction outcomes. Careful control of reaction conditions, particularly the substrate concentration, is paramount to achieving high yields of the desired macrocycle. The protocols and data presented in these notes serve as a comprehensive guide for researchers in the planning and execution of macrocyclic lactone syntheses.

References

- 1. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies for the Total Synthesis of Amphidinolide P - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of lactones using substituted benzoic anhydride as a coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective total synthesis of octalactin a using asymmetric aldol reactions and a rapid lactonization to form a medium-sized ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An acid-catalyzed macrolactonization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR Analysis of (12E)-Oxacyclohexadec-12-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard protocol for the Nuclear Magnetic Resonance (NMR) analysis of (12E)-Oxacyclohexadec-12-en-2-one, a macrocyclic musk also known as Habanolide. The information herein is intended to guide researchers in obtaining and interpreting high-quality NMR data for this compound, which is crucial for structural verification, purity assessment, and conformational analysis.

Introduction

(12E)-Oxacyclohexadec-12-en-2-one is a synthetic macrocyclic lactone widely used in the fragrance industry for its elegant and persistent musk odor.[1][2] Its molecular structure, featuring a 16-membered ring with an ester functional group and a trans-double bond, presents a unique spectroscopic challenge and opportunity.[3][4] NMR spectroscopy is the most powerful technique for the complete structural elucidation and characterization of such molecules in solution.[3]

This protocol outlines the necessary steps for sample preparation, data acquisition, and processing for a comprehensive NMR analysis, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Data Presentation

While specific, publicly available, assigned ¹H and ¹³C NMR data for (12E)-Oxacyclohexadec-12-en-2-one is limited, the following tables represent the expected chemical shift ranges for the key functional groups within the molecule, based on general principles of NMR spectroscopy and data for similar macrocyclic structures.[5][6]

Table 1: Expected ¹H NMR Chemical Shift Ranges

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| -CH₂ -O-C=O (at C15) | 4.0 - 4.3 | Triplet (t) | Deshielded due to adjacent oxygen of the ester. |

| -CH=CH- (at C12, C13) | 5.2 - 5.6 | Multiplet (m) | Olefinic protons, trans coupling constant expected. |

| -CH₂ -C=O (at C3) | 2.2 - 2.5 | Triplet (t) | Alpha to the carbonyl group. |

| -CH₂ -CH=CH- (at C11, C14) | 1.9 - 2.2 | Multiplet (m) | Allylic protons. |

| Other ring -CH₂ - | 1.2 - 1.7 | Multiplet (m) | Overlapping signals from the macrocyclic ring. |

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon | Expected Chemical Shift (δ) ppm | Notes |

| C =O (at C2) | 170 - 175 | Carbonyl carbon of the lactone. |

| C H=C H (at C12, C13) | 125 - 135 | Olefinic carbons. |

| C H₂-O-C=O (at C15) | 60 - 65 | Carbon attached to the ester oxygen. |

| C H₂-C=O (at C3) | 30 - 35 | Alpha to the carbonyl group. |

| C H₂-CH=CH- (at C11, C14) | 25 - 35 | Allylic carbons. |

| Other ring C H₂ | 20 - 30 | Aliphatic carbons within the macrocycle. |

Experimental Protocols

This section details the methodologies for the NMR analysis of (12E)-Oxacyclohexadec-12-en-2-one.

3.1. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Analyte: (12E)-Oxacyclohexadec-12-en-2-one (CAS: 111879-80-2).[4]

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar molecule. Other deuterated solvents such as benzene-d₆ (C₆D₆) or acetone-d₆ ((CD₃)₂CO) may also be used.

-

Concentration:

-

For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

-

For ¹³C NMR and 2D NMR: A more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended.

-

-

Procedure:

-

Weigh the desired amount of (12E)-Oxacyclohexadec-12-en-2-one into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Cap the NMR tube securely.

-

3.2. NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

3.2.1. ¹H NMR Spectroscopy

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): -2 to 12 ppm.

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Temperature: 298 K (25 °C).

3.2.2. ¹³C{¹H} NMR Spectroscopy

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): 0 to 200 ppm.

-

Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Temperature: 298 K.

3.2.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

3.3. Data Processing

-

Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of Workflows and Relationships

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the NMR analysis of (12E)-Oxacyclohexadec-12-en-2-one.

Caption: General workflow for NMR analysis.

4.2. Logical Relationship of 2D NMR Experiments for Structural Elucidation

This diagram shows how different 2D NMR experiments are logically interconnected to determine the molecular structure.

Caption: Interconnectivity of NMR experiments for structure elucidation.

References

- 1. (E)-12-musk decenone, 111879-80-2 [thegoodscentscompany.com]

- 2. HABANOLIDE® [firmenich.com]

- 3. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 4. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Habanolide as a Reference Standard in Fragrance Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Habanolide® is a synthetic macrocyclic musk, highly valued in the fragrance industry for its elegant, powerful, and persistent musky scent, often described as warm, slightly woody, and with a characteristic metallic note reminiscent of hot-ironed linen.[1][2][3] Its chemical name is (12E)-Oxacyclohexadec-12-en-2-one.[4] As a key component in a wide array of consumer products, from fine fragrances to personal and home care items, the accurate quantification of Habanolide is crucial for quality control, formulation development, and regulatory compliance.[5][6]

These application notes provide a comprehensive guide to using Habanolide as a reference standard for its identification and quantification in various fragrance matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of Habanolide

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.

| Property | Value | Reference(s) |

| CAS Number | 111879-80-2 | [7][8] |

| Molecular Formula | C₁₅H₂₆O₂ | [7] |

| Molecular Weight | 238.37 g/mol | [7][9] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor Profile | Elegant, substantive musk with warm, woody, and metallic undertones | [1][3] |

| Boiling Point | 307 °C | [7] |

| Flash Point | >100 °C | [7] |